molecular formula C25H34N2O4S3 B11512690 4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide

Cat. No.: B11512690
M. Wt: 522.7 g/mol
InChI Key: ZYDGARAPYUZVQR-QPLCGJKRSA-N
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Description

4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazolidine ring, a sulfonamide group, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with an α-halo ketone under basic conditions.

    Coupling with Aromatic Rings: The final step involves coupling the sulfonylated thiazolidine with 4-pentylbenzenesulfonamide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, 4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with certain enzymes, potentially leading to the development of new pharmaceuticals.

Medicine

Medically, this compound could be explored for its anti-inflammatory and antimicrobial properties. The presence of the sulfonamide group is particularly relevant, as sulfonamides are a well-known class of antibiotics.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-pentylphenyl 4-pentylbenzoate: Another compound with a similar pentylphenyl structure but lacking the thiazolidine and sulfonamide groups.

    4-n-pentyl-4″-cyano-p-terphenyl: A compound with a similar aromatic structure but different functional groups.

Uniqueness

4-pentyl-N-{(2Z)-3-[(4-pentylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide is unique due to its combination of a thiazolidine ring, sulfonamide group, and multiple aromatic rings

Properties

Molecular Formula

C25H34N2O4S3

Molecular Weight

522.7 g/mol

IUPAC Name

(NZ)-4-pentyl-N-[3-(4-pentylphenyl)sulfonyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C25H34N2O4S3/c1-3-5-7-9-21-11-15-23(16-12-21)33(28,29)26-25-27(19-20-32-25)34(30,31)24-17-13-22(14-18-24)10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3/b26-25-

InChI Key

ZYDGARAPYUZVQR-QPLCGJKRSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)CCCCC

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)CCCCC

Origin of Product

United States

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